(1R,4S,5R,9R,10S,11S,13S)-11-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
CAS No.: 57719-81-0
Cat. No.: VC0198117
Molecular Formula: C20H28O4
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57719-81-0 |
|---|---|
| Molecular Formula | C20H28O4 |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | (1R,4S,5R,9R,10S,11S,13S)-11-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
| Standard InChI | InChI=1S/C20H28O4/c1-11-12-9-13(21)15-18(2)6-4-7-19(3,17(23)24)14(18)5-8-20(15,10-12)16(11)22/h12-15,21H,1,4-10H2,2-3H3,(H,23,24)/t12-,13+,14+,15+,18-,19-,20-/m1/s1 |
| SMILES | CC12CCCC(C1CCC34C2C(CC(C3)C(=C)C4=O)O)(C)C(=O)O |
| Canonical SMILES | CC12CCCC(C1CCC34C2C(CC(C3)C(=C)C4=O)O)(C)C(=O)O |
| Appearance | Powder |
Introduction
Chemical Identity and Nomenclature
Primary Identification
(1R,4S,5R,9R,10S,11S,13S)-11-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid is an organic compound with the CAS registry number 57719-81-0. The compound belongs to the class of tetracyclic carboxylic acids with multiple functional groups that contribute to its chemical reactivity and biological activity. The IUPAC name reflects its complex stereochemistry, which is crucial for understanding its three-dimensional structure and potential interactions with biological targets.
Alternative Names and Synonyms
This compound is also commonly referred to as ent-11α-Hydroxy-15-oxokaur-16-en-19-oic acid in the scientific literature . Another synonym is (4R,4aS,6aR,9S,11S,11aS,11bR)-11-hydroxy-4,11b-dimethyl-8-methylene-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid . These alternative names can be useful when searching for additional information about this compound in research databases and publications.
Structural Characteristics
Molecular Features
The compound possesses a complex tetracyclic structure with multiple functional groups that significantly influence its chemical behavior and biological activities. Key functional groups include a hydroxyl group (-OH) at the 11-position, a carbonyl group (C=O) in the 15-position, a methylidene group at position 14, and a carboxylic acid group (-COOH) at position 5 . This unique arrangement of functional groups creates a three-dimensional structure with specific reactivity patterns.
Stereochemistry
The stereochemistry of this compound is particularly important for its biological activity, as indicated by the detailed stereochemical descriptors in its name (1R,4S,5R,9R,10S,11S,13S). These descriptors define the spatial arrangement of atoms at each chiral center, creating a unique three-dimensional configuration that is essential for molecular recognition and biological function. The ent-prefix in one of its alternative names indicates that it is an enantiomer of the naturally occurring kaurane diterpenoid skeleton .
Structural Activity Relationship
Research has demonstrated that specific structural components of this compound are critical for its biological activities. The 11α-OH, 15-oxo, and 16-en moieties have been identified as key fragments responsible for the inhibition of melanin synthesis . Additionally, the 19-COOH moiety (or 5-carboxylic acid in the IUPAC name) has been implicated in reducing the cytotoxicity associated with related compounds . These structure-activity relationships provide valuable insights for the potential development of derivatives with enhanced biological properties.
Physical and Chemical Properties
Basic Properties
The compound has a molecular formula of C20H28O4 and a molecular weight of 332.4 g/mol. It is characterized by its tetracyclic structure and the presence of multiple functional groups, including hydroxyl, carbonyl, and carboxylic acid groups . These fundamental properties are essential for understanding its behavior in various chemical and biological systems.
Physical Properties
A comprehensive assessment of the physical properties of this compound reveals characteristics that are important for its handling, formulation, and application in research settings. Table 1 summarizes the key physical properties of (1R,4S,5R,9R,10S,11S,13S)-11-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid.
Table 1: Physical Properties of (1R,4S,5R,9R,10S,11S,13S)-11-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Chemical Reactivity
The chemical reactivity of this compound is largely determined by its functional groups. The hydroxyl group at position 11 can participate in hydrogen bonding and undergo reactions typical of alcohols, such as esterification and oxidation. The carbonyl group at position 15 is susceptible to nucleophilic addition reactions, while the carboxylic acid group at position 5 can undergo esterification, amidation, and reduction reactions. The methylidene group at position 14 provides a site for addition reactions and possible modification through hydrogenation.
Source and Isolation
Natural Occurrence
The compound (1R,4S,5R,9R,10S,11S,13S)-11-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid, or ent-11α-Hydroxy-15-oxokaur-16-en-19-oic acid, has been isolated from Pteris ferns . This natural source provides a starting point for obtaining the compound for research purposes and potential development of applications. The occurrence in Pteris species also suggests the possibility of finding related compounds with similar or distinct biological activities in the same botanical family.
Isolation Techniques
The isolation of this complex natural product from plant material typically involves a series of extraction and purification steps. Common techniques include solvent extraction, followed by chromatographic methods such as column chromatography, thin-layer chromatography, and high-performance liquid chromatography (HPLC). The final identification and structural confirmation often rely on spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Synthesis and Analytical Methods
Synthetic Approaches
The synthesis of this compound involves multi-step organic reactions that require careful control of conditions to ensure the formation of the desired stereochemistry and minimize unwanted side products. Key considerations in the synthetic approach include:
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Construction of the tetracyclic carbon skeleton
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Introduction of the functional groups at specific positions
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Control of stereochemistry at the seven chiral centers
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Sequential modification of functional groups to achieve the target structure
The complexity of the molecule makes its total synthesis challenging and often necessitates a strategic approach that may involve starting from simpler, naturally occurring precursors.
Analytical Characterization
Analytical techniques play a crucial role in confirming the structure and purity of this compound. Nuclear magnetic resonance (NMR) spectroscopy is particularly valuable for elucidating the complex spatial arrangement of atoms and establishing the stereochemistry at multiple chiral centers. Mass spectrometry provides information about the molecular weight and fragmentation pattern, supporting structural assignment. Additional techniques such as infrared spectroscopy and X-ray crystallography may provide complementary structural information.
Research Applications and Future Directions
Current Research Applications
Current research on this compound focuses primarily on its potential as an anti-melanogenic agent due to its ability to inhibit tyrosinase and regulate MITF expression . These properties make it a candidate for development in dermatological applications, particularly for treating hyperpigmentation disorders. The specific structural features responsible for these activities have been identified, providing a foundation for structure-based design of derivatives with enhanced properties.
Future Research Directions
Future research may explore several promising directions:
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Development of semi-synthetic derivatives with improved pharmacological properties
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Investigation of additional biological activities beyond melanogenesis inhibition
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Exploration of potential applications in different therapeutic areas
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Elucidation of detailed mechanisms of action at the molecular and cellular levels
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Optimization of synthetic routes to improve yield and stereoselectivity
The complex structure and demonstrated biological activity of this compound make it an interesting subject for continued research in medicinal chemistry and natural products.
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